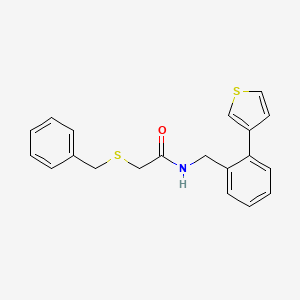

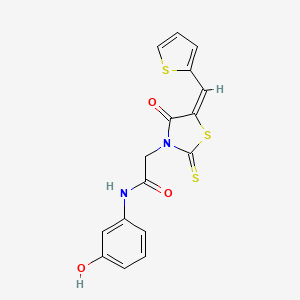

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a thiophenyl group, and an acetamide group. These groups are common in many organic compounds and are often involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylthio and thiophenyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The acetamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The thiophenyl and benzylthio groups could participate in electrophilic aromatic substitution reactions. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of the acetamide group could allow for hydrogen bonding, which could affect its boiling and melting points .Scientific Research Applications

Synthesis and Biological Activity

Antitumor Activity : Derivatives of compounds similar to 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide have been synthesized and evaluated for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural motifs with the compound , have shown considerable anticancer activity against various cancer cell lines in vitro (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents : Research on derivatives of 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide has led to the development of compounds with significant antibacterial activity. For example, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives were found to possess notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Optoelectronic Properties : The incorporation of thiophene and benzylthio groups in polymers has been studied for their optoelectronic properties. A related compound, involving thiazole and thiophene units, was synthesized and its conducting polymers were investigated, showing potential for optoelectronic applications (Camurlu & Guven, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS2/c22-20(15-24-13-16-6-2-1-3-7-16)21-12-17-8-4-5-9-19(17)18-10-11-23-14-18/h1-11,14H,12-13,15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOPQSPFWHOWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2806542.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2806551.png)

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2806555.png)

![8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2806557.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2806559.png)

![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2806564.png)